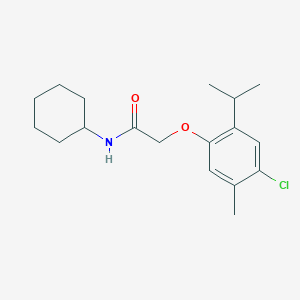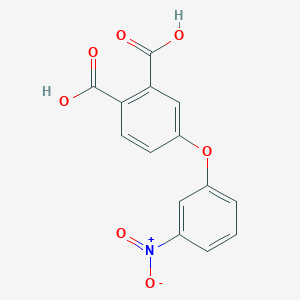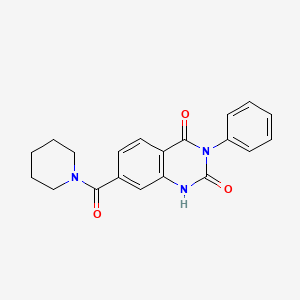![molecular formula C21H24N2O2 B5762030 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a fluorescent compound that is widely used as a probe in biochemical and physiological research. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide functions as a fluorescent probe by binding to specific molecules and emitting light upon excitation. The compound has a high affinity for hydrophobic environments and has been shown to bind to proteins, lipids, and nucleic acids. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to monitor changes in the conformation of proteins and the activity of enzymes. The compound has also been used to study the structure and function of lipids in biological membranes.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to have minimal effects on the biochemical and physiological processes of cells and organisms. The compound has been used in various in vitro and in vivo studies without causing any significant toxicity or adverse effects. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been shown to be stable under physiological conditions and has a long half-life, making it suitable for long-term studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its high quantum yield and excitation and emission wavelengths, which make it suitable for a wide range of applications. The compound is also stable under physiological conditions and has a long half-life, making it suitable for long-term studies. However, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has some limitations, such as its limited solubility in aqueous solutions and its tendency to bind to non-specific molecules. These limitations can be overcome by using specific solvents and controls in experiments.
Direcciones Futuras
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has potential applications in various fields such as medicine, biotechnology, and environmental science. In medicine, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. In biotechnology, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to study the structure and function of proteins and enzymes, which can lead to the development of new drugs and therapies. In environmental science, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can be used to monitor pollutants and toxins in water and soil.
Conclusion:
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a fluorescent compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has potential applications in medicine, biotechnology, and environmental science, making it a promising compound for future research.
Métodos De Síntesis
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves a multistep process that requires the use of specific reagents and conditions. The first step involves the reaction of 4-tert-butylphenol with phthalic anhydride in the presence of sulfuric acid and heat to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the reaction of the benzoxazole with 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. The purity of the final product is ensured by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is widely used in scientific research as a fluorescent probe due to its unique properties. The compound has a high quantum yield and excitation and emission wavelengths that are suitable for a wide range of applications. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been used to study various biological processes such as protein folding, enzyme activity, and lipid metabolism. The compound has also been used to study the structure and function of DNA and RNA. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been used in cell imaging studies to visualize organelles and cellular processes.
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-6-8-15(9-7-14)21(3,4)5/h6-13H,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZLAWJLRYFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)


![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)